molecular formula C20H24N2O2 B3620568 2,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

2,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Cat. No.: B3620568
M. Wt: 324.4 g/mol
InChI Key: IZPSHLXZKZWLQK-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a morpholine ring attached to a benzamide structure, which imparts unique chemical and biological properties. This compound has garnered interest in various fields of scientific research due to its potential therapeutic applications and distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The reaction begins with the preparation of 4-(morpholin-4-ylmethyl)aniline by reacting morpholine with 4-nitrobenzyl chloride, followed by reduction of the nitro group to an amine.

    Acylation: The intermediate is then acylated using 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its anti-inflammatory, anti-tumor, and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. This inhibition can lead to the modulation of signaling pathways, reduction of inflammation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide can be compared with other similar compounds such as:

    4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Exhibits similar anti-inflammatory and anti-cancer properties but differs in its isopropyl substitution.

    N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide: A tyrosine-kinase inhibitor with distinct pharmacological actions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

2,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-3-8-19(16(2)13-15)20(23)21-18-6-4-17(5-7-18)14-22-9-11-24-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPSHLXZKZWLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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